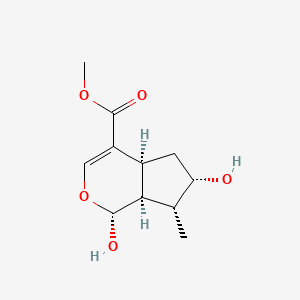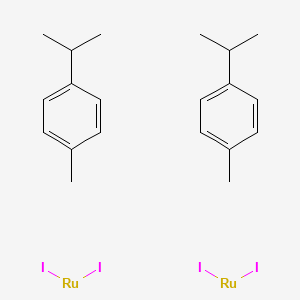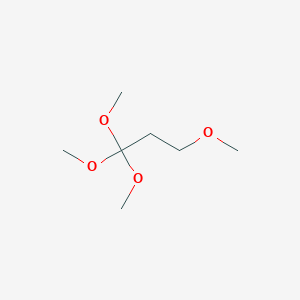
1,1,1,3-Tetramethoxypropane
概要
説明
1,1,1,3-Tetramethoxypropane is an organic compound with the molecular formula C₇H₁₆O₄. It is a colorless liquid and is known for being a protected form of malondialdehyde, a reactive reagent that is otherwise difficult to store due to its instability . This compound is also referred to as malonaldehyde bis(dimethyl acetal).
準備方法
1,1,1,3-Tetramethoxypropane can be synthesized through the reaction of malondialdehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Hydrolysis: Malondialdehyde is hydrolyzed in an aqueous solution with a pH adjusted to 1.
Acetal Formation: The hydrolyzed product is then reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,1,1,3-Tetramethoxypropane undergoes several types of chemical reactions, including:
Hydrolysis: In acidic conditions, it hydrolyzes to yield malondialdehyde.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution: The methoxy groups can be substituted under appropriate conditions, leading to various derivatives.
Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for redox reactions. The major product formed from hydrolysis is malondialdehyde .
科学的研究の応用
1,1,1,3-Tetramethoxypropane has several applications in scientific research:
作用機序
The primary mechanism of action for 1,1,1,3-Tetramethoxypropane involves its hydrolysis to malondialdehyde. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved include interactions with thiobarbituric acid, which is used to measure malondialdehyde levels in assays .
類似化合物との比較
1,1,1,3-Tetramethoxypropane is unique due to its stability compared to malondialdehyde. Similar compounds include:
1,1,3,3-Tetraethoxypropane: Another acetal of malondialdehyde, but with ethoxy groups instead of methoxy groups.
Malondialdehyde bis(diethyl acetal): Similar in structure but with diethyl groups.
These compounds share similar reactivity but differ in their stability and specific applications.
特性
IUPAC Name |
1,1,1,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6-5-7(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFYRJIHPBMDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448327 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-59-2 | |
| Record name | 1,1,1,3-tetramethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



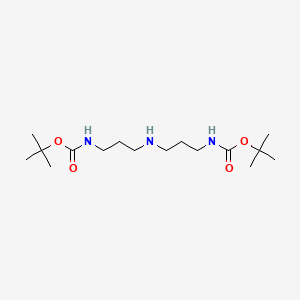
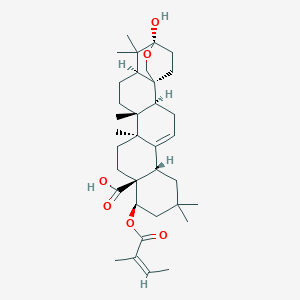
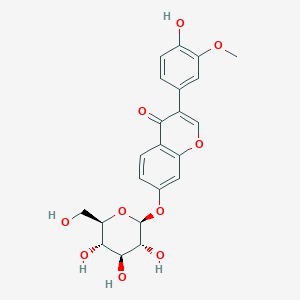
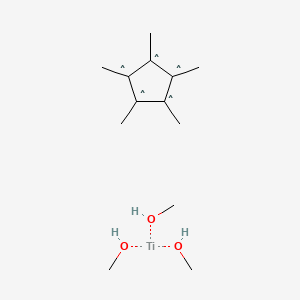
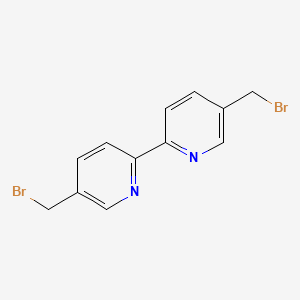


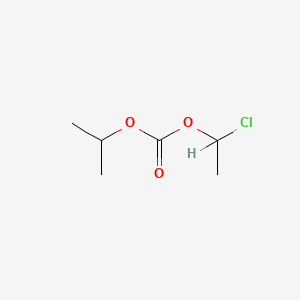
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)
